Molecular Weight Advantage: N'-(2-Chloropropanoyl)benzohydrazide vs. 3-Methyl and 3-Fluoro Analogs
N'-(2-Chloropropanoyl)benzohydrazide (MW = 226.66 g/mol) possesses a significantly lower molecular weight compared to its 3-methylbenzohydrazide analog (MW = 240.69 g/mol) and its 3-fluorobenzohydrazide analog (MW = 244.65 g/mol) [1]. This difference in molecular mass is a key determinant in drug-likeness screening, where compounds with MW < 500 g/mol are generally favored for favorable ADME profiles. The 14–18 g/mol reduction relative to substituted analogs translates to measurably different physicochemical properties including predicted lipophilicity and membrane permeability.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 226.66 g/mol |
| Comparator Or Baseline | N′-(2-chloropropanoyl)-3-methylbenzohydrazide: 240.69 g/mol; N′-(2-Chloropropanoyl)-3-fluorobenzohydrazide: 244.65 g/mol |
| Quantified Difference | 14.03 g/mol (6.2% lower) vs. methyl analog; 17.99 g/mol (7.9% lower) vs. fluoro analog |
| Conditions | Computed molecular weight based on molecular formula (C10H11ClN2O2 for target; C11H13ClN2O2 and C10H10ClFN2O2 for comparators) |
Why This Matters
Lower molecular weight is a primary filter in early-stage drug discovery, where a 6–8% reduction can improve calculated metrics such as ligand efficiency indices and predicted oral bioavailability, influencing selection for hit-to-lead optimization campaigns.
- [1] Santa Cruz Biotechnology. (n.d.). N′-(2-chloropropanoyl)benzohydrazide Product Page. Molecular weight: 226.66. View Source
